molecular formula C21H16ClF3O5 B11645452 propyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

propyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11645452
M. Wt: 440.8 g/mol
InChI Key: NZSWONLZXVZPIE-UHFFFAOYSA-N
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Description

PROPYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE is a synthetic organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system substituted with a chlorophenyl group, a trifluoromethyl group, and a propyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE typically involves the following steps:

    Formation of the Chromen Core: The chromen core is synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The chlorophenyl and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions using appropriate reagents such as chlorobenzene and trifluoromethyl iodide.

    Esterification: The final step involves the esterification of the chromen derivative with propyl acetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

PROPYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromen derivatives.

Scientific Research Applications

PROPYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PROPYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl-4H-chromen-7-yl acetate
  • 2-Trifluoromethyl-4H-chromen-7-yl acetate
  • 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl acetate

Uniqueness

PROPYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H16ClF3O5

Molecular Weight

440.8 g/mol

IUPAC Name

propyl 2-[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate

InChI

InChI=1S/C21H16ClF3O5/c1-2-9-28-17(26)11-29-14-7-8-15-16(10-14)30-20(21(23,24)25)18(19(15)27)12-3-5-13(22)6-4-12/h3-8,10H,2,9,11H2,1H3

InChI Key

NZSWONLZXVZPIE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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